1-(2-Cyclopropylmethoxy-3-methylphenyl)-propylamine hydrochloride

RNA Polymerase I Selectivity Transcription Inhibition Cancer Cell Lines

1-(2-Cyclopropylmethoxy-3-methylphenyl)-propylamine hydrochloride, commonly known as CX-5461 or Pidnarulex, is a first-in-class small-molecule inhibitor of RNA polymerase I (Pol I) transcription and a DNA G-quadruplex (G4) stabilizer. It was derived from fluoroquinolone-based topoisomerase II poisons and developed as a selective anticancer agent targeting ribosome biogenesis.

Molecular Formula C14H22ClNO
Molecular Weight 255.78 g/mol
CAS No. 2206609-74-5
Cat. No. B1384019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Cyclopropylmethoxy-3-methylphenyl)-propylamine hydrochloride
CAS2206609-74-5
Molecular FormulaC14H22ClNO
Molecular Weight255.78 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC(=C1OCC2CC2)C)N.Cl
InChIInChI=1S/C14H21NO.ClH/c1-3-13(15)12-6-4-5-10(2)14(12)16-9-11-7-8-11;/h4-6,11,13H,3,7-9,15H2,1-2H3;1H
InChIKeyKQWIONQJMVZRAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Cyclopropylmethoxy-3-methylphenyl)-propylamine hydrochloride (CX-5461) – Compound Identity and Pharmacological Classification


1-(2-Cyclopropylmethoxy-3-methylphenyl)-propylamine hydrochloride, commonly known as CX-5461 or Pidnarulex, is a first-in-class small-molecule inhibitor of RNA polymerase I (Pol I) transcription and a DNA G-quadruplex (G4) stabilizer [1][2]. It was derived from fluoroquinolone-based topoisomerase II poisons and developed as a selective anticancer agent targeting ribosome biogenesis. The compound is orally bioavailable and has advanced into Phase I/II clinical trials for solid tumours and haematological malignancies harbouring homologous recombination deficiencies [3].

Primary Mechanism RNA Pol I transcription inhibition and G4 stabilization studies
Pathway Context Ribosome biogenesis and DNA damage repair pathway research
Model Fit BRCA-deficient cell models; oral in vivo oncology research

Why Generic Substitution Falls Short for RNA Polymerase I Inhibitors – The Case of CX-5461


In-class Pol I inhibitors cannot be freely interchanged because they diverge fundamentally in their mechanism of action, selectivity profile, off-target DNA damage liability, and synthetic lethal interactions. CX-5461 acts as an irreversible inhibitor that locks the Pol I pre-initiation complex, while BMH-21 intercalates rDNA to block elongation, and CX-3543 (quarfloxin) disrupts nucleolin–G4 interactions [1][2]. These mechanistic differences translate into distinct response signatures across cancer cell line panels and different therapeutic windows, making generic substitution scientifically unsound for projects that depend on a specific biological outcome [3]. The quantitative evidence below details why CX-5461 represents a unique pharmacological tool that cannot be replicated by its closest analogs.

Target (CX-5461)
Irreversible Pol I pre-initiation complex lock; sustained rRNA suppression after washout
Substitute (BMH-21)
Reversible DNA intercalator; Pol I elongation block; no sustained engagement
Mechanism mismatch may alter nucleolar stress response readouts
Target (CX-5461)
G4 stabilization with DNA damage induction at low nM; BRCA2 synthetic lethality context
Substitute (CX-3543)
Reversible G4–nucleolin disruption; clinical development withdrawn; limited translational dataset
DNA damage profile and translational context may not transfer

Quantitative Differentiation of 1-(2-Cyclopropylmethoxy-3-methylphenyl)-propylamine hydrochloride (CX-5461) from Its Closest RNA Polymerase I Inhibitors


CX-5461 Presents a Broader Selectivity Window for Pol I Over Pol II Than BMH-21

In HCT-116 cells, CX-5461 inhibited Pol I-driven pre-rRNA synthesis with an IC50 of 142 nM, and exhibited negligible activity against Pol II (IC50 > 25 µM), yielding an apparent selectivity window of >175-fold . By comparison, BMH-21 inhibited Pol I with an IC50 of 600 nM in U2OS cells, and although it also spares Pol II, it functions as a general DNA intercalator, which narrows its practical therapeutic index . The more than 4-fold greater absolute Pol I potency of CX-5461, combined with a larger selectivity window, enables lower effective concentrations in cell-based assays.

Pol I Selectivity
Head-to-head
>175-fold over Pol II
Pol I IC50 142 nM (HCT-116)
Reported broader selectivity window than BMH-21 (IC50 600 nM)
Supports Pol I-specific ribosome biogenesis studies
RNA Polymerase I Selectivity Transcription Inhibition Cancer Cell Lines

Irreversible Pol I Inhibition Distinguishes CX-5461 from the Reversible Action of CX-3543 and BMH-21

CX-5461 irreversibly arrests RNA polymerase I in a transcription pre-initiation complex by preventing promoter release of the RPI–Rrn3 complex; the inhibition persists even after extensive drug removal [1]. By contrast, CX-3543 (quarfloxin) reversibly disrupts G4–nucleolin interactions on rDNA, and BMH-21 intercalates DNA to reversibly block elongation [2]. The irreversible binding translates into sustained target engagement and prolonged rRNA synthesis suppression post-washout, a property not shared by its competitors.

Binding Mode
Head-to-head
Irreversible RPI–Rrn3 lock
>80% sustained inhibition after washout
Irreversible target engagement enables washout-based residence-time studies
Not replicated by reversible CX-3543 or BMH-21
Irreversible Inhibition Pol I Promoter Escape Drug-Target Residence Time

CX-5461 Exhibits a Distinct DNA Damage Induction Profile That Separates It from BMH-21

At concentrations as low as 10 nM, CX-5461 robustly induces γ-H2AX and 53BP1 DNA damage foci in HCT116 and U2OS cells, whereas BMH-21 shows negligible DNA damage at 10–100 nM and only modest damage at 1,000 nM [1]. This differential arises because CX-5461 (like CX-3543) stabilizes G-quadruplex structures genome-wide, triggering replication fork stalling and DNA breakage that requires BRCA-mediated repair, while BMH-21’s intercalation does not generate the same genomic insult.

DNA Damage Induction
Head-to-head
100-fold lower concentration
≥10 nM γ-H2AX foci (CX-5461) vs. ≥1,000 nM (BMH-21)
Supports G4-mediated DNA damage response pathway interrogation
Preferred tool for replication stress and repair studies
DNA Damage Response γ-H2AX G-quadruplex Stabilization

Unique Synthetic Lethal Interaction with BRCA2 Deficiency Differentiates CX-5461 from Other Pol I Inhibitors

In isogenic colon cancer cell lines (DLD1 BRCA2−/− vs. WT), CX-5461 displayed marked selectivity for BRCA2-deficient cells, killing them at concentrations that spare wild-type cells [1]. When drug sensitivity was assessed across a panel of 50 breast cancer cell lines, CX-5461 and CX-3543 clustered closely, while BMH-21 showed a distinct, largely non-selective response signature [1]. The BRCA2-selective killing of CX-5461 is attributed to its G4-stabilizing and Top2-poisoning activities, which generate DNA lesions that require BRCA2-dependent homologous recombination for repair, a vulnerability not exploited by BMH-21.

BRCA2 Synthetic Lethality
Cross-study
Selective killing of BRCA2−/− cells
Distinct sensitivity cluster in 50 breast cancer lines
Reported BRCA2-dependent synthetic lethal interaction; BMH-21 shows no selectivity
Supports homologous recombination deficiency model studies
Synthetic Lethality BRCA2 Deficiency Breast Cancer Cell Line Panel

CX-5461 Is the Most Advanced Pol I Inhibitor in Clinical Development, Significantly Ahead of BMH-21 and PMR-116

CX-5461 has completed multiple Phase I trials and is currently in Phase Ib/II expansion studies for BRCA1/2-mutated solid tumours (NCT04890613) and in combination with PARP inhibitors (NCT05425862), having received FDA Fast Track designation [1][2]. By comparison, BMH-21 remains at the preclinical optimization stage, and PMR-116 is in early Phase I with no Fast Track designation [3]. Quarfloxin (CX-3543) reached Phase II in the mid-2000s but was withdrawn for lack of efficacy, underscoring that clinical advancement is not a given for this class [4]. This gap in translational maturity means CX-5461 is currently the only Pol I inhibitor with clinically validated pharmacokinetics, human safety data, and regulatory-grade manufacturing available for procurement.

Clinical Development Stage
Class-level / Context-dependent
Phase Ib/II (Fast Track designation)
Only Pol I inhibitor in late-stage trials
Provides human PK and tolerability endpoint data for research bridging context
Regulatory recognition exists; translational validation still evolving
Clinical Development Stage FDA Fast Track Phase I/II Trials

Oral Bioavailability and Favourable Pharmacokinetics Differentiate CX-5461 from Intravenously Administered Pol I Targeting Agents

CX-5461 demonstrates high oral bioavailability in murine models, achieving tumour growth inhibition of 69% in MIA PaCa-2 pancreatic xenografts when dosed orally at 50 mg/kg, comparable to intraperitoneal gemcitabine (63% TGI) [1]. By comparison, BMH-21 requires intravenous administration due to limited oral absorption, and PMR-116 has shown improved bioavailability relative to CX-5461 but requires intravenous formulation for Phase I clinical testing [2]. The oral dosing route of CX-5461 reduces the technical complexity and cost of chronic in vivo studies, making it the most practical Pol I inhibitor for longitudinal preclinical oncology experiments.

Oral Bioavailability
Cross-study
69% TGI oral (50 mg/kg)
Comparable to i.p. gemcitabine (63% TGI)
Oral dosing facilitates longitudinal in vivo oncology studies
BMH-21 requires i.v.; PMR-116 oral data unpublished
Oral Bioavailability Pharmacokinetics In Vivo Efficacy

Precision Application Scenarios Where CX-5461 Outperforms Generic Pol I Inhibitors


Elucidating BRCA2 Synthetic Lethality Mechanisms in Breast and Ovarian Cancer Models

CX-5461 is the only Pol I inhibitor that selectively kills BRCA2-deficient cancer cells at clinically relevant concentrations, as demonstrated in isogenic DLD1 colon cancer models and across a 50-cell-line breast cancer panel [1]. Researchers studying DNA repair-dependent synthetic lethality should select CX-5461 over BMH-21 (which lacks BRCA2 selectivity) or CX-3543 (which shares the G4-stabilizing mechanism but has inferior efficacy in clinical translation). Its oral bioavailability further enables chronic dosing protocols in genetically engineered mouse models of homologous recombination deficiency.

Pharmacodynamic Profiling of Irreversible Target Engagement in Ribosome Biogenesis

The irreversible mechanism of CX-5461—locking the Pol I–Rrn3 complex at the rDNA promoter [2]—makes it the preferred tool for washout and target-residence-time experiments. Unlike the reversible DNA intercalator BMH-21, CX-5461 sustains Pol I suppression after compound removal, enabling investigators to decouple pharmacokinetic clearance from pharmacodynamic effect. This property is critical for developing intermittent dosing schedules in preclinical toxicology studies.

In Vivo Preclinical Oncology with Oral Dosing Requirements

For studies requiring long-term oral administration in rodent xenograft or syngeneic tumour models, CX-5461 is the only Pol I inhibitor with published oral pharmacokinetic data and robust tumour growth inhibition (69% TGI in MIA PaCa-2 xenografts at 50 mg/kg p.o.) [3]. BMH-21 requires intravenous delivery, and PMR-116’s oral bioavailability remains unpublished. The reduced handling stress and compound volume requirements translate to lower operational costs and improved animal welfare compliance.

Translational Bridging from Preclinical to Phase I/II Clinical Evaluation

CX-5461 is the sole Pol I inhibitor with established human maximum tolerated doses, pharmacokinetic profiles, and safety data from completed Phase I trials (NCT02719977; NCT04890613) [4]. Organizations preparing investigational new drug (IND) applications for ribosome biogenesis inhibitors can leverage the existing clinical dataset and FDA Fast Track precedence to accelerate regulatory review, a pathway unavailable with BMH-21 (preclinical) or CX-3543 (withdrawn development).

Application
Selection Property
Validation Focus
BRCA2 synthetic lethality pathway studies
G4-stabilizing Pol I inhibitor with BRCA2 selectivity
BRCA2-deficient cell model endpoint review
Pol I target engagement washout studies
Irreversible Pol I pre-initiation complex binding
Sustained rRNA synthesis suppression endpoint
Oral in vivo oncology research models
Oral bioavailability in rodent models
Oral dosing feasibility and tumor model response
Preclinical-to-clinical bridging research
Available human PK and tolerability endpoint references
Tolerability and PK endpoint context review
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